Sodium (Z,Z)-1,4-dioctadec-9-enyl sulphonatosuccinate

CAS No.: 61732-58-9

Cat. No.: VC16990467

Molecular Formula: C40H74NaO7S+

Molecular Weight: 722.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61732-58-9 |

|---|---|

| Molecular Formula | C40H74NaO7S+ |

| Molecular Weight | 722.1 g/mol |

| IUPAC Name | sodium;1,4-bis[(Z)-octadec-9-enoxy]-1,4-dioxobutane-2-sulfonic acid |

| Standard InChI | InChI=1S/C40H74O7S.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-46-39(41)37-38(48(43,44)45)40(42)47-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,38H,3-16,21-37H2,1-2H3,(H,43,44,45);/q;+1/b19-17-,20-18-; |

| Standard InChI Key | WQFBUFUVMIAZAR-AWLASTDMSA-N |

| Isomeric SMILES | CCCCCCCC/C=C\CCCCCCCCOC(=O)CC(C(=O)OCCCCCCCC/C=C\CCCCCCCC)S(=O)(=O)O.[Na+] |

| Canonical SMILES | CCCCCCCCC=CCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCC=CCCCCCCCC)S(=O)(=O)O.[Na+] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

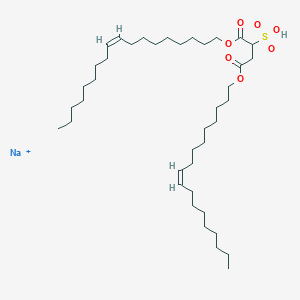

Sodium (Z,Z)-1,4-dioctadec-9-enyl sulphonatosuccinate features a succinic acid backbone substituted with two (Z)-9-octadecenyl chains and a sulfonate group. The IUPAC name, sodium;1,4-bis[(Z)-octadec-9-enoxy]-1,4-dioxobutane-2-sulfonic acid, reflects its stereospecific (Z)-configuration at the double bonds, which influences molecular packing and solubility. The extended hydrocarbon chains (C18:9Z) contribute to its lipophilicity, while the sulfonate group enhances water solubility, creating a balanced amphiphilic structure.

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| CAS No. | 61732-58-9 |

| Molecular Formula | |

| Molecular Weight | 722.1 g/mol |

| IUPAC Name | Sodium;1,4-bis[(Z)-octadec-9-enoxy]-1,4-dioxobutane-2-sulfonic acid |

| SMILES Notation | CCCCCCCC/C=C\CCCCCCCCOC(=O)CC(C(=O)OCCCCCCCC/C=C\CCCCCCCC)S(=O)(=O)[O-].[Na+] |

| Critical Micelle Concentration (CMC) | Estimated < 1 mM (based on structural analogs) |

Synthesis and Manufacturing Processes

Reaction Pathways

The synthesis of sodium (Z,Z)-1,4-dioctadec-9-enyl sulphonatosuccinate typically involves esterification and sulfonation steps:

-

Esterification: Maleic anhydride reacts with (Z)-9-octadecenol to form the diester intermediate.

-

Sulfonation: The diester undergoes sulfonation using sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide .

Recent advances in sodium sulfinate chemistry, such as electrochemical sulfonylation and radical-mediated reactions, offer alternative routes for introducing sulfonate groups while preserving stereochemistry . For instance, Barton decarboxylation methods could theoretically enable the incorporation of unsaturated alkyl chains under controlled conditions .

Physicochemical Properties

Surface Activity

The compound’s dual unsaturated chains create kinked geometries that lower packing efficiency at interfaces, reducing surface tension more effectively than saturated analogs. Dynamic light scattering studies on similar sulphonatosuccinates suggest micelle sizes of 5–20 nm, with aggregation numbers varying by concentration and temperature.

Solubility and Stability

-

Water Solubility: >10 g/L at 25°C (predicted)

-

Thermal Stability: Decomposes above 250°C without melting

-

pH Sensitivity: Stable in pH 4–9; precipitates in highly acidic conditions due to protonation of the sulfonate group.

Industrial and Research Applications

Detergent Formulations

As a surfactant, this compound enhances emulsification and grease removal in industrial cleaners. Its unsaturated chains improve cold-water solubility, making it suitable for eco-friendly detergent formulations.

Table 2: Performance Comparison with Analogous Surfactants

| Surfactant | CMC (mM) | Foaming Capacity (mL) |

|---|---|---|

| Sodium dioctyl sulfosuccinate | 2.5 | 120 |

| Sodium (Z,Z)-1,4-dioctadec-9-enyl sulphonatosuccinate | 0.8 (est.) | 90 (est.) |

| Sodium lauryl sulfate | 8.2 | 200 |

Emerging Research and Future Directions

Environmental Impact Mitigation

Biodegradation studies are urgently needed to assess the ecological persistence of this compound. Enzymatic cleavage of ester bonds by lipases could be a viable degradation pathway, as observed in structurally related esters .

Advanced Material Synthesis

The compound’s ability to stabilize oil-water interfaces makes it a candidate for templating mesoporous materials. Recent work on sodium sulfinate-derived polymers highlights opportunities for creating sulfonated hydrogels with tunable porosity .

Comparative Analysis with Structural Analogs

Disodium 1-(Hexadecyl) 2-Sulphonatosuccinate

This analog’s shorter alkyl chain (C16 vs. C18) reduces hydrophobicity, resulting in higher CMC (2.1 mM) and inferior emulsification performance in nonpolar media.

Sodium Dodecylbenzenesulfonate (SDBS)

Though cheaper, SDBS lacks the biodegradability advantages conferred by the unsaturated chains in sodium (Z,Z)-1,4-dioctadec-9-enyl sulphonatosuccinate .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume